2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes both benzothiazole and benzothiophene moieties, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Formation of Benzothiophene Moiety: The benzothiophene ring can be synthesized via the cyclization of a thiophene derivative with a suitable reagent.
Coupling Reaction: The final step involves coupling the benzothiazole and benzothiophene moieties through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole and benzothiophene rings.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and substituted amides.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology
Antimicrobial Activity: Benzothiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities against bacteria and fungi.
Medicine
Anticancer Agents: The compound’s unique structure may allow it to interact with specific molecular targets in cancer cells, making it a potential candidate for anticancer drug development.
Industry
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, inhibiting their activity. The benzothiophene moiety may enhance the compound’s binding affinity and specificity. The overall effect is the modulation of biological pathways, leading to the desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The combination of benzothiazole and benzothiophene moieties in 2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide provides a unique structural framework that enhances its biological activity and specificity. This makes it distinct from other benzothiazole derivatives, which may lack the additional benzothiophene ring and its associated properties.
Properties
Molecular Formula |
C17H17N3O2S2 |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C17H17N3O2S2/c1-22-9-6-7-11-13(8-9)24-17(19-11)20-16-14(15(18)21)10-4-2-3-5-12(10)23-16/h6-8H,2-5H2,1H3,(H2,18,21)(H,19,20) |
InChI Key |
JQJQUYKJADJECW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=C(C4=C(S3)CCCC4)C(=O)N |
Origin of Product |
United States |
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